Selexipag-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

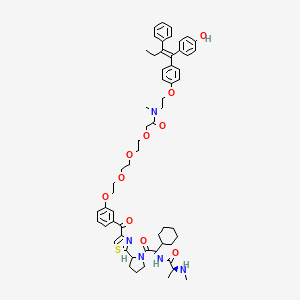

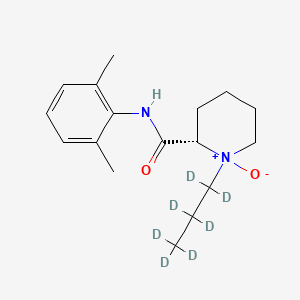

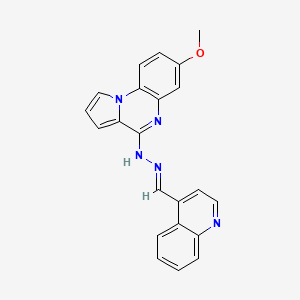

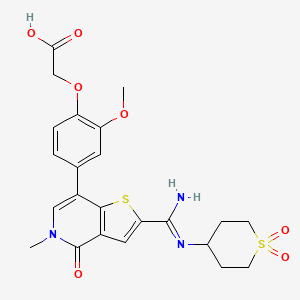

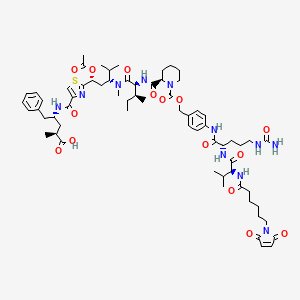

Selexipag-d8 is a deuterated form of Selexipag, a medication primarily used for the treatment of pulmonary arterial hypertension. Selexipag is a selective prostacyclin receptor agonist that helps to relax blood vessels and reduce blood pressure in the lungs. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Selexipag due to its enhanced stability and resistance to metabolic degradation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Selexipag involves several key steps:

Starting Material: The synthesis begins with 2-chloro-5,6-diphenylpyrazine.

First Reaction: This compound is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.

Second Reaction: The product is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.

Hydrolysis: The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.

Final Reaction: The acid is reacted with methane sulfonamide in the presence of carbonyldiimidazole and 1,4-diazabicyclo[2.2.2]octane to form Selexipag.

Industrial Production Methods: The industrial production of Selexipag follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Selexipag-d8 undergoes various chemical reactions, including:

Oxidation: Selexipag can be oxidized to form its active metabolite, ACT-333679.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Selexipag can undergo substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed:

Oxidation: The major product is ACT-333679, the active metabolite of Selexipag.

Reduction: Reduced forms of Selexipag, though less common.

Substitution: Various substituted derivatives of Selexipag.

Wissenschaftliche Forschungsanwendungen

Selexipag-d8 is extensively used in scientific research for:

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Selexipag.

Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.

Drug Interaction Studies: To investigate potential drug-drug interactions.

Biological Research: To study the effects of Selexipag on cellular and molecular pathways.

Medical Research: To explore new therapeutic applications and improve existing treatments for pulmonary arterial hypertension.

Wirkmechanismus

Selexipag-d8, like Selexipag, acts as a selective prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) on the surface of vascular smooth muscle cells, leading to:

Vasodilation: Relaxation of blood vessels, reducing blood pressure.

Inhibition of Platelet Aggregation: Preventing blood clots.

Decreased Cell Proliferation: Reducing the proliferation of smooth muscle cells in the pulmonary arteries.

Vergleich Mit ähnlichen Verbindungen

Iloprost: A prostacyclin analogue used for pulmonary arterial hypertension.

Treprostinil: Another prostacyclin analogue with similar applications.

Epoprostenol: A synthetic prostacyclin used for similar therapeutic purposes.

Comparison:

Stability: Selexipag-d8 is more stable due to deuteration, which makes it less susceptible to metabolic degradation.

Administration: Selexipag is orally active, whereas some similar compounds require intravenous or subcutaneous administration.

Duration of Action: Selexipag has a longer duration of action compared to some other prostacyclin analogues.

Eigenschaften

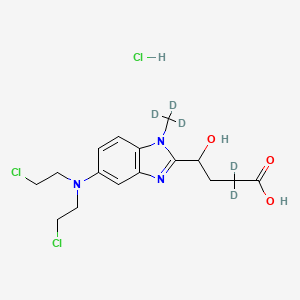

Molekularformel |

C26H32N4O4S |

|---|---|

Molekulargewicht |

504.7 g/mol |

IUPAC-Name |

N-methylsulfonyl-2-[1,1,2,2,3,3,4,4-octadeuterio-4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i10D2,11D2,16D2,17D2 |

InChI-Schlüssel |

QXWZQTURMXZVHJ-ULUCQENFSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OCC(=O)NS(=O)(=O)C)C([2H])([2H])N(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |

Kanonische SMILES |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)

![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)